molecular formula C9H11ClFNO B13090696 2-(1-Aminopropyl)-6-chloro-4-fluorophenol

2-(1-Aminopropyl)-6-chloro-4-fluorophenol

Cat. No.: B13090696
M. Wt: 203.64 g/mol
InChI Key: WBJSIBQGJTVALL-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-6-chloro-4-fluorophenol is a halogenated phenolic compound featuring an aminopropyl side chain. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 203.64 g/mol (calculated based on atomic masses). The compound contains a fluorine atom at the 4-position and a chlorine atom at the 6-position of the phenolic ring, with a 1-aminopropyl group attached to the 2-position.

The aminopropyl side chain may enhance solubility in polar solvents compared to bulkier alkyl chains, while the fluorine atom likely improves metabolic stability and bioavailability relative to other halogens like bromine .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-(1-aminopropyl)-6-chloro-4-fluorophenol

InChI

InChI=1S/C9H11ClFNO/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,8,13H,2,12H2,1H3

InChI Key

WBJSIBQGJTVALL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)F)Cl)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with a phenol derivative that has chlorine and fluorine substituents at the 6 and 4 positions, respectively.

    Aminopropylation: The phenol derivative undergoes a nucleophilic substitution reaction with 1-aminopropane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the phenol group and facilitate the nucleophilic attack.

    Reaction Conditions: The reaction is usually performed in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-6-chloro-4-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminopropyl chain can be reduced to form primary amines or other reduced products.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like sulfuric acid (H2SO4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(1-Aminopropyl)-6-chloro-4-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate the effects of aminopropyl groups on biological systems and their interactions with proteins and enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-6-chloro-4-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(1-Aminoethyl)-6-chloro-4-fluorophenol

  • Structure: Features a shorter ethyl group (C₂H₅) instead of propyl (C₃H₇) at the 1-amino position.
  • Molecular weight: 189.62 g/mol (vs. 203.64 g/mol for the target compound).
  • Implications : The ethyl variant may exhibit faster systemic clearance but weaker target binding due to reduced hydrophobic interactions.

2-(1-Aminopropyl)-4-bromo-6-chlorophenol

  • Structure : Replaces the 4-fluoro substituent with 4-bromo .
  • Key Differences :
    • Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) increases steric hindrance and lipophilicity.
    • Molecular weight: 264.54 g/mol (vs. 203.64 g/mol) due to bromine’s higher mass .
  • Implications : Bromine may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to fluorine.

2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol

  • Structure : Incorporates a bulky 2,2-dimethylpropyl group instead of a linear propyl chain.
  • Molecular weight: 231.69 g/mol (vs. 203.64 g/mol) .
  • Implications : The branched chain could improve resistance to enzymatic degradation but reduce solubility.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(1-Aminopropyl)-6-chloro-4-fluorophenol Not provided C₉H₁₁ClFNO 203.64 4-F, 6-Cl, 1-aminopropyl
2-(1-Aminoethyl)-6-chloro-4-fluorophenol Not provided C₈H₁₀ClFNO 189.62 4-F, 6-Cl, 1-aminoethyl
2-(1-Aminopropyl)-4-bromo-6-chlorophenol 1822669-95-3 C₉H₁₁BrClNO 264.54 4-Br, 6-Cl, 1-aminopropyl
2-(1-Amino-2,2-dimethylpropyl)-6-chloro-4-fluorophenol 2090769-02-9 C₁₁H₁₅ClFNO 231.69 4-F, 6-Cl, branched 1-aminopropyl

Research Implications and Limitations

  • Structural Trends :

    • Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance lipophilicity and binding affinity to hydrophobic targets .
    • Halogen Effects : Fluorine improves metabolic stability, while bromine increases reactivity and steric bulk .
    • Branching : Branched alkyl groups (e.g., 2,2-dimethylpropyl) may reduce enzymatic degradation but limit solubility .
  • Limitations :

    • Experimental data on synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence.
    • Comparisons are based on structural analogies and general principles of medicinal chemistry.

Notes

  • The provided evidence lacks detailed synthetic protocols or bioactivity studies for the target compound.
  • Further research is needed to validate theoretical comparisons with experimental data.

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